7-(1,3-benzodioxol-5-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
7-(2H-1,3-benzodioxol-5-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including a benzodioxole moiety, an indole ring, and a pyrazolopyrimidine core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2H-1,3-benzodioxol-5-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and indole intermediates, followed by their coupling with a pyrazolopyrimidine derivative. Key steps include:
Formation of Benzodioxole Intermediate: This involves the reaction of catechol with methylene chloride under acidic conditions to form the benzodioxole ring.
Synthesis of Indole Intermediate: The indole ring is synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.
Coupling Reaction: The benzodioxole and indole intermediates are coupled with a pyrazolopyrimidine derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
7-(2H-1,3-benzodioxol-5-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or indole rings, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
7-(2H-1,3-benzodioxol-5-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-(2H-1,3-benzodioxol-5-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)-2-propanol
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
- 2-(1,3-Benzodioxol-5-yl)ethanamine
Uniqueness
Compared to similar compounds, 7-(2H-1,3-benzodioxol-5-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide stands out due to its complex structure, which combines multiple functional groups and heterocyclic rings. This unique arrangement enhances its potential for diverse applications in research and industry, making it a valuable compound for further exploration.
Properties
Molecular Formula |
C25H21N5O4 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C25H21N5O4/c1-32-17-3-4-20-18(11-17)16(12-28-20)6-8-27-25(31)19-13-29-30-21(7-9-26-24(19)30)15-2-5-22-23(10-15)34-14-33-22/h2-5,7,9-13,28H,6,8,14H2,1H3,(H,27,31) |
InChI Key |
LZIUCDWUKGWVOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=C4N=CC=C(N4N=C3)C5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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